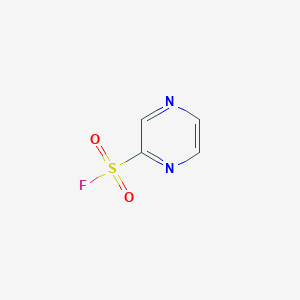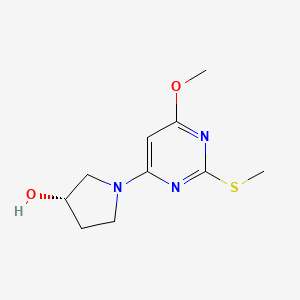
(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as 6-MPMP or 6-methoxy-2-(methylthio)pyrimidin-4-yl)-1-pyrrolidin-3-ol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2,4-dihydroxypyrimidine, methylthiol, methyl iodide, sodium hydride, 3-pyrrolidinol, potassium carbonate, methanol, acetic acid, sodium hydroxide, hydrochloric acid, sodium chloride, wate
Reaction
Step 1: Methylation of 2,4-dihydroxypyrimidine with methyl iodide and sodium hydride to form 6-methoxy-2-methylthiopyrimidine., Step 2: Reaction of 6-methoxy-2-methylthiopyrimidine with 3-pyrrolidinol in the presence of potassium carbonate and methanol to form (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol., Step 3: Purification of the product by recrystallization from acetic acid and washing with water and sodium hydroxide solution, followed by drying under vacuum., Step 4: Characterization of the product by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. The compound may also modulate the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects for neurological disorders.
Biochemical And Physiological Effects
Studies have shown that (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has biochemical and physiological effects that are relevant to its potential applications in scientific research. The compound has been shown to reduce inflammation and cancer cell proliferation in vitro and in vivo. It has also been shown to inhibit viral replication in vitro. In addition, the compound has been shown to improve cognitive function and memory in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol in lab experiments include its high purity, stability, and solubility in a wide range of solvents. The compound is also relatively easy to synthesize in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol. These include further studies on its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential therapeutic effects for neurological disorders. Future research could also focus on the development of novel derivatives of the compound with improved potency and selectivity. In addition, studies could investigate the potential use of the compound as a tool for studying the mechanisms of inflammation, cancer, and viral replication.
properties
IUPAC Name |
(3S)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGHQWHZQKGRLF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(C2)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)N2CC[C@@H](C2)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

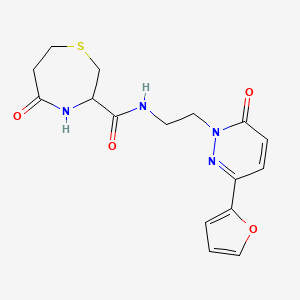

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2783625.png)
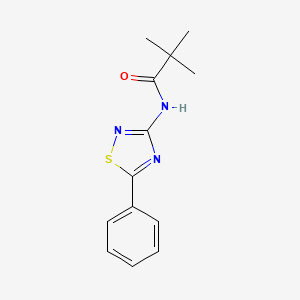


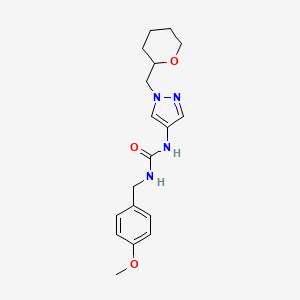
![ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2783634.png)
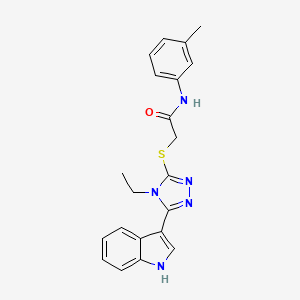
![9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2783636.png)
![Methyl 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2783637.png)
